N-(cyclopropylmethyl)-2,4-dimethoxyaniline

Lipophilicity Drug Design Pharmacokinetics

N-(Cyclopropylmethyl)-2,4-dimethoxyaniline (CAS 1154342-81-0) is a substituted aromatic amine characterized by a cyclopropylmethyl group on the nitrogen atom and methoxy substituents at the 2- and 4- positions of the aniline ring. With a molecular weight of 207.27 g/mol and a calculated LogP of 2.72, this compound exhibits distinct physicochemical properties that make it a valuable building block in organic synthesis and a key intermediate in medicinal chemistry research.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13291793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-2,4-dimethoxyaniline
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NCC2CC2)OC
InChIInChI=1S/C12H17NO2/c1-14-10-5-6-11(12(7-10)15-2)13-8-9-3-4-9/h5-7,9,13H,3-4,8H2,1-2H3
InChIKeyNMNFBYOCCRWPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(cyclopropylmethyl)-2,4-dimethoxyaniline: A Substituted Aromatic Amine for Advanced Organic Synthesis and Medicinal Chemistry


N-(Cyclopropylmethyl)-2,4-dimethoxyaniline (CAS 1154342-81-0) is a substituted aromatic amine characterized by a cyclopropylmethyl group on the nitrogen atom and methoxy substituents at the 2- and 4- positions of the aniline ring . With a molecular weight of 207.27 g/mol and a calculated LogP of 2.72, this compound exhibits distinct physicochemical properties that make it a valuable building block in organic synthesis and a key intermediate in medicinal chemistry research . While direct quantitative biological activity data is scarce in the public domain, its structural features, particularly the cyclopropylmethyl moiety, are of significant interest for modulating binding affinity and metabolic stability in drug-like molecules .

Why N-(cyclopropylmethyl)-2,4-dimethoxyaniline Is Not Interchangeable with Other N-Alkyl-2,4-dimethoxyanilines


N-Alkyl-2,4-dimethoxyanilines are a class of compounds where the specific alkyl substituent on the nitrogen atom dictates crucial molecular properties. Simple substitution with a methyl, ethyl, propyl, or butyl group results in significantly different lipophilicity, steric bulk, and electronic effects compared to the cyclopropylmethyl moiety [1]. The cyclopropyl group is a unique pharmacophore known for its ability to enhance metabolic stability by resisting cytochrome P450 oxidation and to influence conformational rigidity, which can dramatically alter target binding affinity and selectivity [2]. Therefore, using a generic N-alkyl analog in a synthetic or screening campaign would not recapitulate the specific molecular interactions intended for the cyclopropylmethyl derivative, potentially leading to false negatives or suboptimal performance in downstream applications [3].

Quantitative Differentiation Evidence for N-(cyclopropylmethyl)-2,4-dimethoxyaniline Compared to Key Analogs


Enhanced Lipophilicity (LogP) Compared to Smaller N-Alkyl Analogs

The N-cyclopropylmethyl substituent imparts a significantly higher calculated lipophilicity compared to its N-methyl and N-ethyl counterparts. This property is critical for membrane permeability and oral absorption. The target compound has a calculated LogP of 2.72, which is substantially greater than that of N-methyl-2,4-dimethoxyaniline (estimated LogP ~1.0-1.5) and N-ethyl-2,4-dimethoxyaniline (LogP 2.21) . This difference is indicative of a higher potential for passive diffusion across biological membranes [1].

Lipophilicity Drug Design Pharmacokinetics

Increased Steric Bulk and Conformational Constraint from Cyclopropylmethyl Group

The N-cyclopropylmethyl group provides greater steric bulk and a distinct conformational preference compared to linear or smaller branched N-alkyl chains. This can be critical for achieving selectivity within a target family. The cyclopropyl ring introduces a degree of rigidity not present in N-methyl or N-ethyl analogs, which can reduce the number of available conformations and lower the entropic penalty upon binding to a protein target [1]. This structural feature is a common strategy in medicinal chemistry to enhance target selectivity and improve ligand efficiency [2].

Molecular Recognition Structure-Activity Relationship Selectivity

Potential for Enhanced Metabolic Stability vs. Linear N-Alkyl Analogs

The cyclopropyl group is a well-established bioisostere that can improve metabolic stability by blocking or slowing oxidative metabolism at the alpha-carbon of the alkyl chain. Linear N-alkyl groups (e.g., methyl, ethyl, propyl) are susceptible to N-dealkylation by cytochrome P450 enzymes, a major route of metabolism for secondary amines [1]. The N-cyclopropylmethyl group is significantly more resistant to this metabolic pathway, which can lead to a longer half-life and improved pharmacokinetic profile in vivo [2]. While direct data for this specific compound is lacking, the presence of the cyclopropylmethyl group provides a strong class-level inference of superior metabolic stability compared to N-methyl-2,4-dimethoxyaniline or N-ethyl-2,4-dimethoxyaniline [3].

Metabolic Stability Drug Metabolism Cytochrome P450

Primary Scientific Applications of N-(cyclopropylmethyl)-2,4-dimethoxyaniline Based on Differential Evidence


Building Block for CNS-Targeted Probe Synthesis

The elevated LogP of 2.72 for N-(cyclopropylmethyl)-2,4-dimethoxyaniline makes it a strong candidate for the synthesis of probes intended for central nervous system (CNS) targets. A LogP in this range is associated with optimal blood-brain barrier permeability [1]. Compared to the more polar N-methyl analog, this compound is more likely to yield derivatives that achieve therapeutically relevant brain concentrations, making it a strategic choice for neuroscience research programs [2].

Key Intermediate in Kinase and GPCR Inhibitor SAR Studies

The unique conformational properties and steric bulk of the cyclopropylmethyl group are particularly valuable in structure-activity relationship (SAR) studies for kinases and G-protein-coupled receptors (GPCRs) [1]. This compound can serve as a versatile scaffold to explore how the cyclopropylmethyl moiety interacts with hydrophobic sub-pockets often found in the active sites of these targets, a strategy used to improve selectivity over related family members [2].

Scaffold for Improving Metabolic Stability in Lead Optimization

For research programs where lead compounds are limited by rapid N-dealkylation, N-(cyclopropylmethyl)-2,4-dimethoxyaniline offers a direct route to analogs with potentially improved metabolic stability [1]. Incorporating this building block can block a common site of oxidative metabolism, a tactic frequently employed to extend half-life and reduce clearance in vivo without drastically altering other key properties [2].

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